molecular formula C6F12 B7768501 Perfluorohexene-2 CAS No. 67899-37-0

Perfluorohexene-2

Cat. No.: B7768501
CAS No.: 67899-37-0
M. Wt: 300.04 g/mol
InChI Key: JBDBBTPNNYKSQX-OWOJBTEDSA-N
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Description

Perfluorohexene-2 is a fluorinated organic compound with the molecular formula C6F12. It is a clear, colorless liquid known for its high chemical stability and low reactivity due to the presence of strong carbon-fluorine bonds. This compound is primarily used in the electronics and optics industries due to its excellent electrical insulation properties and resistance to solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorohexene-2 can be synthesized through the vacuum pyrolysis of perfluorohexane. This process involves heating perfluorohexane at high temperatures (around 950°C) under reduced pressure (1·10^5 torr) to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same vacuum pyrolysis method. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature and pressure, are carefully controlled to prevent the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Perfluorohexene-2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Perfluorohexene-2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluorohexene-2 is primarily related to its chemical stability and inertness. It interacts with other molecules through weak van der Waals forces, making it an excellent solvent for gases and non-polar compounds. In biological systems, it can facilitate gas exchange by dissolving oxygen and carbon dioxide .

Comparison with Similar Compounds

Uniqueness: Perfluorohexene-2 is unique due to its unsaturated nature, which allows it to participate in a wider range of chemical reactions compared to fully saturated fluorocarbons. Its combination of chemical stability and reactivity makes it a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

(E)-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluorohex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(2(8)4(11,12)13)3(9,10)5(14,15)6(16,17)18/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBBTPNNYKSQX-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)F)(C(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)F)\F)(\C(C(C(F)(F)F)(F)F)(F)F)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895250
Record name (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67899-37-0
Record name (2E)-1,1,1,2,3,4,4,5,5,6,6,6-Dodecafluorohex-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorohexene-2
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Perfluorohexene-2
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Perfluorohexene-2
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Perfluorohexene-2
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Perfluorohexene-2
Reactant of Route 6
Perfluorohexene-2

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